

Application Note: Solid-Phase Extraction of Butriptyline from Biological Samples

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| Compound of Interest | | | | |
|----------------------|--------------|-----------|--|--|
| Compound Name: | Butriptyline | | | |
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Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of **butriptyline**, a tricyclic antidepressant, from biological samples such as plasma, serum, and urine. The described methods are suitable for researchers, scientists, and drug development professionals requiring a robust and reliable sample preparation technique for the quantitative analysis of **butriptyline**. This document outlines two primary SPE protocols using mixed-mode cation exchange and reversed-phase cartridges, followed by analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

Butriptyline is a tricyclic antidepressant (TCA) used in the treatment of depression.

Therapeutic drug monitoring and pharmacokinetic studies of **butriptyline** require sensitive and accurate analytical methods for its quantification in biological matrices. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, reduced solvent consumption, and the potential for automation.[1][2]

This application note details optimized SPE protocols for the extraction of **butriptyline** from plasma, serum, and urine, ensuring reliable and reproducible results for downstream analysis.

Materials and Reagents



- SPE Cartridges:
 - Mixed-Mode Cation Exchange (e.g., Discovery® DSC-MCAX, ISOLUTE® HCX)[3][4]
 - Reversed-Phase Polymeric (e.g., Oasis™ HLB)[1]
- Reagents:
 - Methanol (HPLC grade)
 - Acetonitrile (HPLC grade)
 - Ammonium acetate
 - Ammonium hydroxide
 - Acetic acid
 - o Phosphoric acid
 - Deionized water
 - Internal Standard (IS) solution (e.g., protriptyline or a deuterated analog of **butriptyline**)
- Equipment:
 - SPE manifold
 - Centrifuge
 - Vortex mixer
 - Nitrogen evaporator
 - HPLC or LC-MS/MS system

Experimental Protocols



Two primary protocols are presented, utilizing different SPE sorbent chemistries to accommodate various laboratory preferences and analytical requirements.

Protocol 1: Mixed-Mode Cation Exchange SPE

This protocol is highly effective for basic compounds like **butriptyline**, offering excellent cleanup by employing both reversed-phase and ion-exchange retention mechanisms.[3][5]

3.1.1. Sample Preparation

- Plasma/Serum: To 1 mL of plasma or serum, add 1 mL of 50 mM ammonium acetate buffer (pH 6.0). Vortex for 30 seconds.
- Urine: Dilute 1 mL of urine with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

3.1.2. SPE Procedure

- Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol.
- Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).[3]
- Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.
- Washing:
 - Wash 1: 1 mL of 50 mM ammonium acetate buffer (pH 6.0).
 - Wash 2: 1 mL of 1 M acetic acid.
 - Wash 3: 1 mL of methanol.
- Elution: Elute **butriptyline** with 2 mL of 5% ammonium hydroxide in methanol.[3]
- Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of the mobile phase for analysis.



Protocol 2: Reversed-Phase Polymeric SPE (Oasis™ HLB)

This protocol utilizes a hydrophilic-lipophilic balanced polymeric sorbent, which provides excellent retention for a wide range of compounds, including **butriptyline**.[1]

3.2.1. Sample Preparation

Plasma/Serum: To 1 mL of plasma or serum, add 20 μL of 2% phosphoric acid. Vortex for 30 seconds. This acidification step can improve recovery for protein-bound drugs.[1]

3.2.2. SPE Procedure

- Conditioning: Condition the Oasis™ HLB cartridge with 1 mL of methanol.
- Equilibration: Equilibrate the cartridge with 1 mL of deionized water.
- Sample Loading: Load the acidified sample onto the cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water.
- Elution: Elute **butriptyline** with 1 mL of methanol.
- Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 μL of the mobile phase.

Data Presentation

The following tables summarize typical performance data for the SPE of tricyclic antidepressants, including **butriptyline**, from biological samples.

Table 1: Recovery of Tricyclic Antidepressants using Mixed-Mode SPE



| Compound | Biological Matrix | Spiked Concentrati on | Average Recovery (%) | % RSD | Reference |
|---------------|----------------------|-----------------------------|----------------------------|-------|-----------|
| Nortriptyline | Serum | 10 ng/mL | 95.6 | 2.7 | [3] |
| Amitriptyline | Serum | - | >95 | <5 | [3] |
| Imipramine | Serum | - | 100.3 | 1.63 | [6] |

Table 2: Recovery of Tricyclic Antidepressants using Reversed-Phase SPE (Oasis™ HLB)

| Compound | Biological Matrix | Spiked Concentrati on | Average Recovery (%) | % RSD | Reference |
|---------------|----------------------|-----------------------------|----------------------------|-------|-----------|
| Nortriptyline | Serum | Low Level | 103 | <4.0 | [1] |
| Amitriptyline | Serum | Low Level | 101 | <4.0 | [1] |
| Various TCAs | Plasma | - | 69 - 102 | - | [7] |

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for TCAs

| Compound | Analytical Method | LOD | LOQ | Reference |
|---------------|----------------------|-------------------------------|------------------|-----------|
| Amitriptyline | GC-MS | - | 1-15 ng/mL | [8] |
| Nortriptyline | GC-MS | - | 1-15 ng/mL | [8] |
| Imipramine | GC-MS | 0.05-0.2 ng/0.1mL | 0.2-0.5 ng/0.1mL | [9] |
| Amitriptyline | HPLC-UV/PBMS | 5 ng/g (UV), 2 ng/g (PBMS) | - | [10] |

Visualizations Experimental Workflow

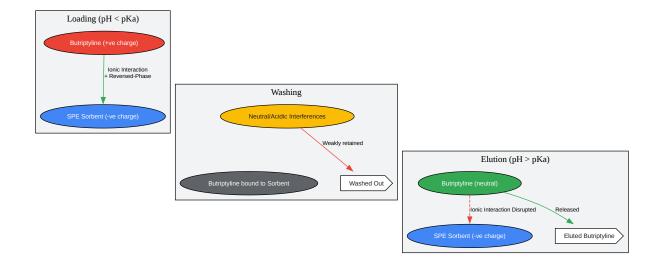




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Caption: Workflow for the solid-phase extraction of **butriptyline**.

Logic of Mixed-Mode Cation Exchange SPE



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Caption: Retention and elution mechanism in mixed-mode cation exchange SPE.

Conclusion

The solid-phase extraction methods detailed in this application note provide an effective and reliable means of isolating **butriptyline** from complex biological matrices. Both mixed-mode and reversed-phase SPE protocols offer high recovery and produce clean extracts suitable for sensitive analysis by HPLC or LC-MS/MS. The choice of method may depend on the specific laboratory equipment and the nature of the biological sample. These protocols can be readily adapted for the analysis of other tricyclic antidepressants.

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